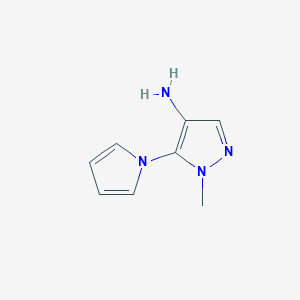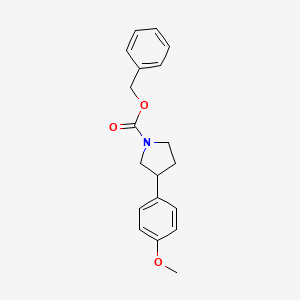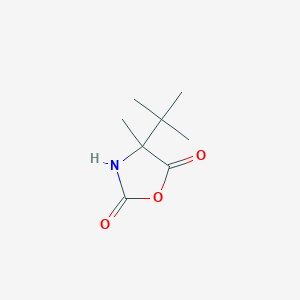![molecular formula C18H20O B12865498 1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone, also known as 4’-tert-Butylacetophenone, is an organic compound with the molecular formula C18H20O. This compound is characterized by a biphenyl structure with a tert-butyl group at the 4’ position and an ethanone group at the 2’ position. It is commonly used in various chemical syntheses and industrial applications due to its unique structural properties .
Preparation Methods
The synthesis of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone typically involves Friedel-Crafts acylation of biphenyl derivatives. One common method includes the reaction of 4-tert-butylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone involves its interaction with various molecular targets. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone can be compared with other similar compounds, such as:
4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups on the biphenyl structure, which may affect its reactivity and applications.
4’-Methoxyacetophenone: This compound has a methoxy group instead of a tert-butyl group, leading to different chemical properties and uses.
Musk ketone: A compound with a similar acetophenone structure but with additional nitro groups, used primarily in fragrances.
The uniqueness of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)16-7-5-6-8-17(16)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
HAWPLJGMAUMNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


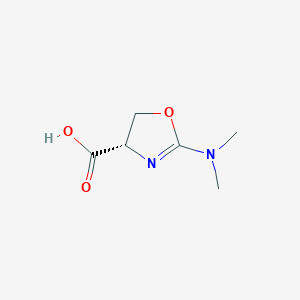
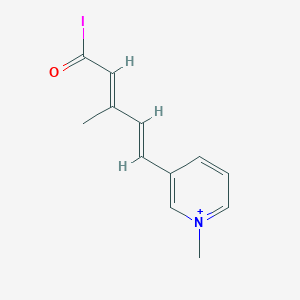
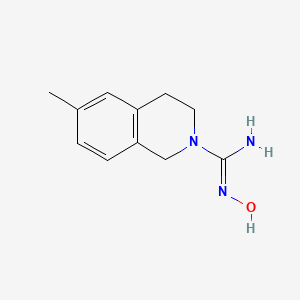
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
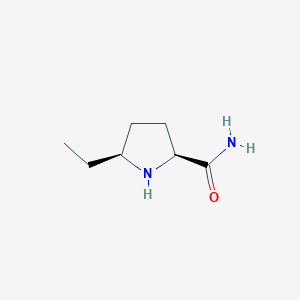
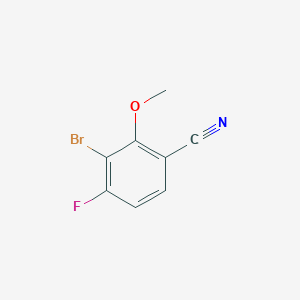

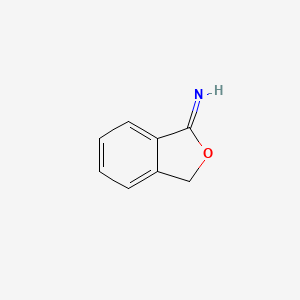
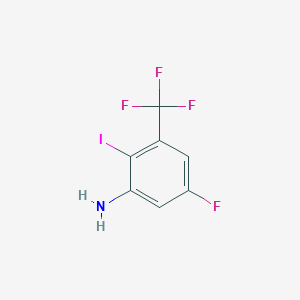
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
